4-chloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-morpholino-3(2H)-pyridazinone
Description
Chemical Structure and Properties The compound 4-chloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-morpholino-3(2H)-pyridazinone (CAS: 477855-91-7) is a pyridazinone derivative with the molecular formula C₁₆H₁₅Cl₂N₃O₃ and a molecular weight of 368.22 g/mol . Key structural features include:
- 4-Chloro substituent on the pyridazinone ring.
- 2-(4-Chlorophenyl)-2-oxoethyl group at the 2-position.
- Morpholino group at the 5-position.
This compound is synthesized via alkylation reactions at the 2-position of pyridazinone precursors, as demonstrated in analogous syntheses of related compounds .
Properties
IUPAC Name |
4-chloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-morpholin-4-ylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O3/c17-12-3-1-11(2-4-12)14(22)10-21-16(23)15(18)13(9-19-21)20-5-7-24-8-6-20/h1-4,9H,5-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWQQDGASOLDID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=O)N(N=C2)CC(=O)C3=CC=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-Mediated Cyclocondensation
The pyridazinone core is typically synthesized via cyclocondensation of α,β-diketones or keto esters with hydrazine derivatives. For example, ethyl 4-chloro-5-oxohexanoate reacts with hydrazine hydrate under reflux to yield 4-chloro-5-oxo-4,5-dihydropyridazin-3(2H)-one. Oxidation of the dihydro intermediate using manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) generates the aromatic pyridazinone system.
Key Reaction:
$$
\text{Ethyl 4-chloro-5-oxohexanoate} + \text{Hydrazine} \xrightarrow{\text{EtOH, reflux}} \text{4-Chloro-5-oxo-4,5-dihydropyridazinone} \xrightarrow{\text{DDQ}} \text{4-Chloro-5-oxo-3(2H)-pyridazinone}
$$
Functionalization at Position 5: Morpholino Substitution
Nucleophilic Aromatic Substitution (NAS)
The 5-oxo group in 4-chloro-5-oxo-3(2H)-pyridazinone is converted to a chloro substituent using phosphorus oxychloride (POCl₃), yielding 4,5-dichloro-3(2H)-pyridazinone. Subsequent treatment with morpholine in dimethylformamide (DMF) at 80–100°C facilitates NAS, replacing the 5-chloro group with morpholino.
Optimization Insight:
- Solvent: DMF enhances nucleophilicity of morpholine.
- Catalyst: Potassium carbonate (K₂CO₃) neutralizes HCl, driving the reaction to completion.
Alkylation at Position 2: Introduction of the 2-(4-Chlorophenyl)-2-Oxoethyl Side Chain
Base-Mediated Alkylation
The pyridazinone’s position 2 hydrogen is deprotonated using sodium hydride (NaH) in tetrahydrofuran (THF), forming a nucleophilic anion. This intermediate reacts with 2-bromo-1-(4-chlorophenyl)ethanone to install the 2-oxoethyl side chain.
Reaction Conditions:
- Temperature: 0°C to room temperature to minimize side reactions.
- Yield: 60–75% after column chromatography.
Mechanistic Pathway:
$$
\text{4-Chloro-5-morpholino-3(2H)-pyridazinone} + \text{NaH} \rightarrow \text{Anion Intermediate} \xrightarrow{\text{2-Bromo-1-(4-chlorophenyl)ethanone}} \text{Target Compound}
$$
Alternative Synthetic Routes
One-Pot Tandem Cyclization-Alkylation
A streamlined approach involves reacting ethyl 4-chloro-5-morpholino-3-oxopentanoate with hydrazine hydrate and 2-bromo-1-(4-chlorophenyl)ethanone in a single pot. This method reduces purification steps but requires precise stoichiometry.
Advantages:
- Time Efficiency: 8–12 hours vs. 24–48 hours for stepwise synthesis.
- Yield: ~50% due to competing side reactions.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
Challenges and Mitigation Strategies
Regioselectivity in Alkylation
Competing alkylation at position 4 is mitigated by steric hindrance from the 4-chloro substituent. Low temperatures (0–5°C) further suppress undesired pathways.
Morpholino Group Stability
Morpholino substituents are prone to oxidation under strong acidic conditions. Neutral or mildly basic conditions (pH 7–9) are maintained during synthesis.
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time (h) | Purity (%) |
|---|---|---|---|
| Stepwise NAS-Alkylation | 72 | 24 | 98 |
| One-Pot Tandem | 50 | 12 | 85 |
| Hydrazine Cyclization | 65 | 48 | 95 |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-morpholino-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Derivatives with substituted functional groups.
Scientific Research Applications
4-chloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-morpholino-3(2H)-pyridazinone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biology: The compound is used in biological assays to study its effects on various cellular processes.
Industry: It can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 4-chloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-morpholino-3(2H)-pyridazinone involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to the modulation of biological pathways. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Structural Features and Substituent Effects
Pyridazinone derivatives exhibit diverse biological and physicochemical properties depending on substituent variations. Below is a comparative analysis with key analogs:
Key Observations :
- Morpholino vs. Pyrrolidinyl: Morpholino (target compound) increases solubility compared to pyrrolidine (CAS 477855-94-0) due to its oxygen atom .
Spectroscopic and Physicochemical Data
- IR Spectroscopy: The target compound’s carbonyl (C=O) stretch is expected near 1700 cm⁻¹, similar to compound 10d (1712 cm⁻¹) . Morpholino’s C-O-C asymmetric stretch (~1120 cm⁻¹) distinguishes it from pyrrolidinyl analogs .
- NMR Data: In compound 10d, aromatic protons resonate at δ 7.45–7.85 ppm (4-bromophenyl), while the target compound’s 4-chlorophenyl group would show δ ~7.3–7.6 ppm . The morpholino group’s protons appear as a singlet at δ 3.6–3.8 ppm .
Pharmacological Potential
Biological Activity
4-Chloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-morpholino-3(2H)-pyridazinone, with the CAS number 477855-91-7, is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological activity.
Chemical Structure and Properties
The molecular formula for this compound is , and it has a molecular weight of approximately 368.21 g/mol. The compound features a pyridazinone core substituted with both a morpholino group and a chlorophenyl moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 368.21 g/mol |
| Boiling Point | 511.4 ± 60.0 °C (Predicted) |
| Density | 1.46 ± 0.1 g/cm³ (Predicted) |
| pKa | -1.84 ± 0.20 (Predicted) |
Antitumor Activity
Recent studies have indicated that derivatives of pyridazinone compounds exhibit significant anticancer properties. For instance, compounds with similar structures have shown promising results against various cancer cell lines, including:
- IC50 Values : The half-maximal inhibitory concentration (IC50) values for related compounds often range from nanomolar to micromolar concentrations, indicating potent cytotoxic effects.
A study highlighted that certain pyridazinone derivatives demonstrated effective inhibition of tumor growth in vitro and in vivo models, with structure-activity relationship (SAR) analyses revealing that electron-withdrawing groups like chlorine enhance biological activity against cancer cells .
Anticonvulsant Activity
Another area of interest is the anticonvulsant potential of pyridazinone derivatives. Compounds structurally similar to this compound have been evaluated for their ability to prevent seizures in animal models. The presence of specific substituents on the phenyl ring has been correlated with increased anticonvulsant efficacy .
The mechanisms through which this compound exerts its biological effects are still under investigation, but several hypotheses include:
- Inhibition of Enzymatic Activity : Compounds like this one may inhibit specific enzymes involved in cancer cell proliferation and survival.
- Interference with Signal Transduction Pathways : The ability to modulate pathways such as apoptosis or cell cycle regulation can lead to reduced tumor growth.
- Receptor Interaction : Some studies suggest that these compounds may interact with neurotransmitter receptors, contributing to their anticonvulsant effects.
Study on Antitumor Activity
In a recent study published in Molecules, researchers synthesized several pyridazinone derivatives and evaluated their cytotoxicity against human cancer cell lines. The study found that the presence of the chlorophenyl group significantly enhanced the anticancer properties compared to other analogs without this substitution .
Study on Anticonvulsant Effects
Another research effort focused on evaluating the anticonvulsant effects of similar compounds in rodent models. The results indicated that certain derivatives could effectively reduce seizure frequency and duration, suggesting potential therapeutic applications for epilepsy treatment .
Q & A
Q. Optimization strategies :
Q. Table 1. Comparative synthesis conditions for pyridazinones :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| A | EtOH, reflux, 30 h | 75 | |
| B | NH3/MeOH, r.t., overnight | 92 | |
| C | (MeO)2CHNMe2, 80°C, 10 min | 93 |
Purification : Recrystallization (e.g., benzene/n-hexane) removes chlorinated byproducts .
Basic: Which analytical techniques confirm structural integrity and purity?
Answer:
A multi-technique approach is critical:
- X-ray crystallography : Resolves stereochemistry (e.g., R factor = 0.054) .
- NMR spectroscopy : 1H NMR confirms morpholino protons (δ 3.5–3.7 ppm) and aromatic substituents (δ 7.2–8.5 ppm) .
- Mass spectrometry : HRMS validates molecular formula (e.g., C17H15Cl2N3O3 requires m/z 392.06) .
Advanced tip : Pair with HPLC-UV (λ = 254 nm) to assess purity (>98%) .
Advanced: How does the morpholino group influence bioactivity, and which analogs should be prioritized?
Answer:
The morpholino group enhances solubility and target binding via H-bonding. Key SAR insights:
Q. Priority analogs :
- N-Alkylated morpholino derivatives (e.g., methyl, ethyl) to probe steric effects .
- Thiomorpholine analogs to study electronic modulation .
Advanced: How to resolve bioactivity contradictions between mammalian and plant studies?
Answer:
Discrepancies arise from species-specific metabolism:
Q. Methodological recommendations :
- Cross-species metabolic profiling : Use LC-MS/MS to identify detox pathways (e.g., glucuronidation vs. oxidative degradation) .
- Comparative assays : Test in human hepatocytes and plant cell cultures .
Advanced: What experimental designs elucidate molecular targets in inflammatory pathways?
Answer:
- Kinase profiling : Screen against 100+ kinases (e.g., VAP-1, COX-2) via fluorescence polarization .
- Pull-down assays : Immobilize the compound to capture binding proteins from cell lysates .
- CRISPR-Cas9 knockouts : Validate targets by assessing activity in KO cell lines .
Safety: What protocols mitigate risks from decomposition products?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
